molecular formula C13H10N2O B13156684 2-(pyridin-2-yl)-1H-indol-3-ol

2-(pyridin-2-yl)-1H-indol-3-ol

Cat. No.: B13156684
M. Wt: 210.23 g/mol
InChI Key: DJKIOLQWYCHODJ-UHFFFAOYSA-N
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Description

2-(pyridin-2-yl)-1H-indol-3-ol is a heterocyclic compound that features both pyridine and indole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyridin-2-yl)-1H-indol-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with isatin in the presence of a base, such as sodium hydride, to form the desired indole derivative . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate cyclization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing automated systems for monitoring and control.

Chemical Reactions Analysis

Types of Reactions

2-(pyridin-2-yl)-1H-indol-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride or boron trifluoride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce piperidine derivatives.

Scientific Research Applications

2-(pyridin-2-yl)-1H-indol-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(pyridin-2-yl)-1H-indol-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access . The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(pyridin-2-yl)pyrimidine: Similar in structure but contains a pyrimidine ring instead of an indole ring.

    2-(pyridin-2-yl)aniline: Contains an aniline group instead of an indole group.

    2,2’-bipyridine: Features two pyridine rings without the indole moiety.

Uniqueness

2-(pyridin-2-yl)-1H-indol-3-ol is unique due to the presence of both pyridine and indole rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

IUPAC Name

2-pyridin-2-yl-1H-indol-3-ol

InChI

InChI=1S/C13H10N2O/c16-13-9-5-1-2-6-10(9)15-12(13)11-7-3-4-8-14-11/h1-8,15-16H

InChI Key

DJKIOLQWYCHODJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=CC=CC=N3)O

Origin of Product

United States

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